molecular formula C15H17N3O2 B6543773 3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 903319-37-9

3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6543773
CAS No.: 903319-37-9
M. Wt: 271.31 g/mol
InChI Key: HWYKNFYQRGIKAZ-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by the presence of a 4-methylphenyl group and a pyrrolidinyl group attached to a tetrahydropyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with pyrrolidine and urea under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Shares structural similarities but differs in the core structure and functional groups.

    3,5-Dichloro-BODIPY derivatives: Similar in terms of functional group versatility but differ in the core structure.

Uniqueness

3-(4-methylphenyl)-6-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylphenyl)-6-pyrrolidin-1-yl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-4-6-12(7-5-11)18-14(19)10-13(16-15(18)20)17-8-2-3-9-17/h4-7,10H,2-3,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYKNFYQRGIKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C=C(NC2=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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